N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide is a monoterpenoid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0702609
InChI: InChI=1S/C13H16ClNO2S/c14-11-3-5-12(6-4-11)18(16,17)15-13-8-9-1-2-10(13)7-9/h3-6,9-10,13,15H,1-2,7-8H2
SMILES: C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C13H16ClNO2S
Molecular Weight: 285.79 g/mol

N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide

CAS No.:

Cat. No.: VC0702609

Molecular Formula: C13H16ClNO2S

Molecular Weight: 285.79 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide -

Specification

Description N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide is a monoterpenoid.
Molecular Formula C13H16ClNO2S
Molecular Weight 285.79 g/mol
IUPAC Name N-(2-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide
Standard InChI InChI=1S/C13H16ClNO2S/c14-11-3-5-12(6-4-11)18(16,17)15-13-8-9-1-2-10(13)7-9/h3-6,9-10,13,15H,1-2,7-8H2
Standard InChI Key YBPCQWFNLIMSAP-UHFFFAOYSA-N
SMILES C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator